
SIRT1 activator 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SIRT1 activator 1 is a compound known for its ability to activate sirtuin 1, a member of the sirtuin family of proteins. Sirtuin 1 is a class III histone deacetylase that plays a crucial role in regulating various cellular processes, including gene expression, DNA repair, metabolism, oxidative stress response, and mitochondrial function. Activation of sirtuin 1 has been associated with increased insulin sensitivity, regulation of essential metabolic pathways, and potential benefits against metabolic disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SIRT1 activator 1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: SIRT1 activator 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
SIRT1 activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of sirtuin 1 and its effects on various biochemical pathways.
Biology: Investigated for its role in regulating cellular processes such as gene expression, DNA repair, and metabolism.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, neurodegenerative diseases, and cardiovascular diseases.
Mécanisme D'action
SIRT1 activator 1 is compared with other similar compounds, such as resveratrol, SRT2104, and thiazole-based derivatives. While resveratrol is a natural compound known for its ability to activate sirtuin 1, SRT2104 is a synthetic compound that has been shown to be significantly more effective in activating sirtuin 1 deacetylase activity. Thiazole-based derivatives have also demonstrated higher activation potencies compared to resveratrol. The uniqueness of this compound lies in its specific molecular structure and its ability to selectively activate sirtuin 1 without affecting other sirtuin family members .
Comparaison Avec Des Composés Similaires
- Resveratrol
- SRT2104
- Thiazole-based derivatives
Propriétés
Formule moléculaire |
C19H36N4O6 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H36N4O6/c1-11(2)14(20)16(25)23-13(15(24)22-12(3)17(26)27)9-7-8-10-21-18(28)29-19(4,5)6/h11-14H,7-10,20H2,1-6H3,(H,21,28)(H,22,24)(H,23,25)(H,26,27)/t12-,13+,14-/m1/s1 |
Clé InChI |
PHGYKAUGZZNTAY-HZSPNIEDSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)[C@@H](C(C)C)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



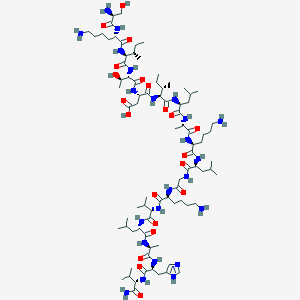
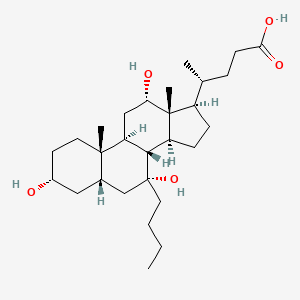
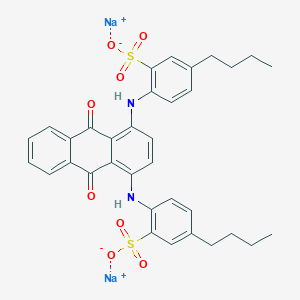
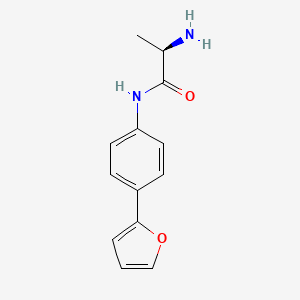

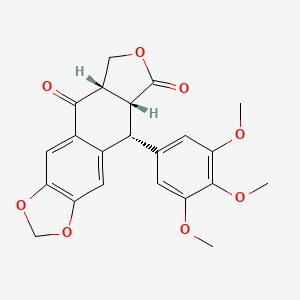




![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)
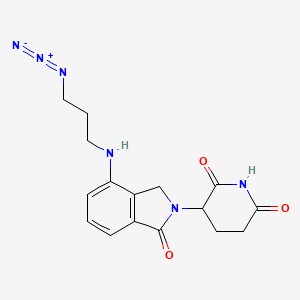
![(1S,3aR,6aS)-(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1R)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydrocyclopenta[c]pyrrole-1-carboxamide-d4](/img/structure/B12381650.png)
